17-Hydroxyheptadecanoic acid

説明

Nomenclature and Chemical Classification in Scientific Contexts

Proper identification and classification are fundamental in scientific discourse. 17-Hydroxyheptadecanoic acid is known by several names and is categorized based on its distinct chemical structure. Its formal name under the International Union of Pure and Applied Chemistry (IUPAC) system is this compound. nih.gov

In scientific literature and chemical databases, it is also referred to by synonyms such as 17-hydroxymargaric acid and omega-Hydroxy C17:0 fatty acid. caymanchem.comnih.govscbt.com Chemically, it is classified as an omega-hydroxy-long-chain fatty acid. nih.govchemicalbook.com This classification signifies that it is a fatty acid with a carbon chain length considered "long" (typically 13 to 21 carbons) and has a hydroxyl (-OH) group attached to the carbon atom furthest from the carboxyl group (the omega carbon). nih.govnaturalproducts.net It is a saturated fatty acid, meaning its carbon chain contains no double or triple bonds, and it is functionally related to its parent compound, heptadecanoic acid (also known as margaric acid). nih.govchemicalbook.comatamankimya.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₇H₃₄O₃ | nih.govscbt.com |

| CAS Number | 13099-34-8 | nih.govscbt.com |

| Molecular Weight | 286.45 g/mol | larodan.com |

| Synonyms | 17-hydroxymargaric acid, ω-hydroxyheptadecanoic acid | nih.govlarodan.com |

Historical Context and Significance in Lipid Biochemistry

Historically, odd-chain fatty acids were often considered less significant in human metabolism compared to their even-chained counterparts and were frequently used as internal standards in gas chromatography-mass spectrometry analyses. semanticscholar.org However, this perspective has evolved as research has uncovered their specific roles and origins.

This compound has been identified in various natural contexts, indicating its role in the biosphere. Researchers have found it in the outer bark of Eucalyptus globulus and as a component of airborne lipid particles. caymanchem.comglpbio.cn It has also been reported in the plant Pinus radiata. nih.govnaturalproducts.net

A significant area of its biochemical relevance is its role as a structural component of lipopolysaccharides (LPS) in certain gut bacteria. nih.govresearchgate.net For instance, it is found in the lipid A moiety of LPS from commensal bacteria such as Bacteroides vulgatus and Bacteroides eggerthii. nih.govresearchgate.netamsterdamumc.nl This is particularly important because the structure of bacterial LPS is a key determinant in how the host's immune system recognizes and interacts with the microbiota. amsterdamumc.nl

In synthetic chemistry, this compound has been utilized as a precursor in the synthesis of macrocyclic lactones, which are valuable in various industrial applications. caymanchem.comglpbio.cn The omega-oxidation pathway, which is responsible for producing omega-hydroxy fatty acids like this one, is generally considered a minor route for fatty acid metabolism in vertebrates but is crucial under certain physiological and pathological conditions. caymanchem.com

Overview of Research Trajectories and Emerging Areas

Current and future research on this compound is expanding into several promising areas, driven by technological advances in analytics and a deeper understanding of lipid biochemistry.

Table 2: Key Research Areas for this compound

| Research Area | Focus | Key Findings/Potential | Source(s) |

|---|---|---|---|

| Gut Microbiome Interactions | Role in the structure of bacterial lipopolysaccharides (LPS) and host immune modulation. | Found in the LPS of commensal Bacteroides species; these LPS variants are often weak activators of the immune system, suggesting a role in maintaining gut homeostasis. | researchgate.netamsterdamumc.nl |

| Biomarker Discovery | Use as a potential biomarker for specific biological processes or dietary exposures. | The parent compound, heptadecanoic acid, is a biomarker for dairy fat intake. The role of the hydroxylated form as a specific biomarker is an area of active investigation. | atamankimya.comsemanticscholar.org |

| Biosynthesis and Biotechnology | Development of biological methods for producing hydroxy fatty acids. | Research into fatty acid hydratases and other enzymes offers a sustainable alternative to chemical synthesis for producing valuable hydroxy fatty acids. | nih.govresearchgate.net |

| Therapeutic Potential | Investigating roles in skin health and metabolic diseases. | Omega-hydroxy fatty acids are vital for skin barrier function. Deficiencies are linked to atopic dermatitis. Stimulation of omega-oxidation has been proposed as a therapy for X-linked adrenoleukodystrophy. | caymanchem.com |

One of the most dynamic research trajectories involves its role in the human gut microbiome. researchgate.netamsterdamumc.nl As a component of the LPS of commensal bacteria, it is implicated in the intricate signaling between the microbiota and the host immune system. amsterdamumc.nl The unique structure of these LPS molecules, which are often hypo-acylated and contain this compound, may contribute to their reduced pro-inflammatory activity compared to LPS from pathogenic bacteria. researchgate.netamsterdamumc.nl

Another emerging area is the development of biotechnological methods for the synthesis of hydroxy fatty acids. nih.govresearchgate.net The challenges and costs associated with traditional chemical synthesis have spurred interest in using microbial enzymes, such as fatty acid hydratases, for more efficient and environmentally friendly production. nih.govresearchgate.net This could make this compound and similar compounds more accessible for research and potential applications. nih.gov

Furthermore, the broader class of omega-hydroxy fatty acids is under investigation for its therapeutic potential. caymanchem.com These molecules are known to be essential for the skin's permeability barrier, and research continues to explore their role in skin diseases and other metabolic disorders. caymanchem.com While much of this research is on the general class of compounds, it lays the groundwork for future studies focused specifically on the biological activities of this compound.

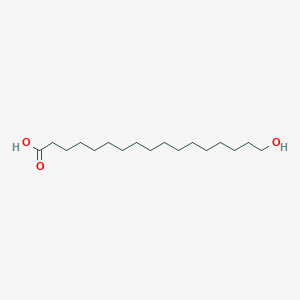

Structure

2D Structure

特性

IUPAC Name |

17-hydroxyheptadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h18H,1-16H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRQMZPLCYCFPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCO)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401791 | |

| Record name | 17-hydroxyheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13099-34-8 | |

| Record name | 17-hydroxyheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Endogenous Production of 17 Hydroxyheptadecanoic Acid

Enzymatic Pathways in Eukaryotic and Prokaryotic Systems

The generation of 17-hydroxyheptadecanoic acid is reliant on a series of enzymatic reactions that introduce a hydroxyl group onto the fatty acid backbone. Key enzyme families implicated in this process include hydroxylases, cytochrome P450 monooxygenases, and fatty acid hydratases.

Role of Hydroxylases in Fatty Acid Modification

Hydroxylases are a broad class of enzymes that catalyze the insertion of a hydroxyl group (-OH) into a substrate. In the context of fatty acid metabolism, these enzymes are crucial for producing a variety of hydroxylated fatty acids that play roles in cellular signaling and structure. Specifically, omega-hydroxylases are responsible for adding a hydroxyl group to the terminal (ω) carbon of a fatty acid. wikipedia.org This process is a key step in the catabolism of fatty acids and the biosynthesis of signaling molecules. wikipedia.org

Involvement of Cytochrome P450 Monooxygenases (P450)

A significant family of hydroxylases involved in fatty acid modification is the cytochrome P450 (CYP) superfamily of enzymes. wikipedia.orgnih.gov These enzymes are monooxygenases that utilize a heme cofactor to catalyze the oxidation of a wide range of substrates, including fatty acids. wikipedia.orgwikipedia.org Several CYP families, such as CYP4A, CYP4B, and CYP4F, are known to possess ω-hydroxylase activity, targeting the terminal carbon of fatty acids. nih.govresearchgate.net The reaction involves the transfer of electrons from NADPH to the CYP enzyme, which then activates molecular oxygen to hydroxylate the fatty acid substrate. wikipedia.orgwikipedia.org While their primary role was once thought to be in fatty acid breakdown, it is now understood that they are critical in producing bioactive lipid mediators. wikipedia.org The specificity of different CYP isozymes determines which fatty acids are hydroxylated and at what position. For instance, CYP4A and CYP4V enzymes preferentially metabolize medium-chain fatty acids (C10-C16), while CYP4F enzymes favor long-chain fatty acids (C18-C26). researchgate.net

Table 1: Cytochrome P450 Enzymes in Fatty Acid Hydroxylation

| CYP Family | Substrate Preference (Fatty Acid Chain Length) | Reference |

| CYP4A | Medium-chain (C10-C16) | researchgate.net |

| CYP4B | Short- to medium-chain (C7-C15) | researchgate.net |

| CYP4F | Long-chain (C18-C26) | researchgate.net |

| CYP4V | Medium-chain (C10-C16) | researchgate.net |

Fatty Acid Hydratases in Biosynthetic Processes

Fatty acid hydratases (FAHs) represent another class of enzymes capable of introducing a hydroxyl group into a fatty acid chain. mdpi.com Unlike hydroxylases that use molecular oxygen, hydratases catalyze the addition of a water molecule across a carbon-carbon double bond in an unsaturated fatty acid. mdpi.comnih.gov This enzymatic action is highly regioselective, meaning the hydroxyl group is added to a specific carbon atom. nih.gov These enzymes are found in microorganisms and are of interest for the biotechnological production of hydroxy fatty acids from renewable resources like vegetable oils. mdpi.comwur.nl For example, oleate (B1233923) hydratase can convert oleic acid into 10-hydroxystearic acid. mdpi.com

Precursors and Substrates in Biological Synthesis

The production of this compound is intrinsically linked to the availability of specific precursor molecules, namely odd-chain fatty acids and the metabolism of long-chain polyunsaturated fatty acids like docosahexaenoic acid (DHA).

Relationship to Docosahexaenoic Acid (DHA) Metabolism

Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid, can be a precursor to hydroxylated fatty acids. nih.gov Enzymes such as lipoxygenases (LOX) can introduce an oxygen molecule into the DHA chain, forming a hydroperoxy derivative. nih.govnih.gov This intermediate is then reduced to a hydroxy fatty acid. For instance, 15-lipoxygenase can convert DHA to 17-hydroperoxydocosahexaenoic acid (17-HpDHA), which is subsequently reduced to 17-hydroxydocosahexaenoic acid (17-HDHA). nih.govfrontiersin.org While this process directly produces a 22-carbon hydroxylated fatty acid, the metabolic pathways of these longer-chain hydroxylated fatty acids can potentially be linked to the formation of shorter-chain derivatives. Furthermore, cytochrome P450 enzymes also metabolize DHA to various hydroxylated products. mdpi.com

Odd-Chain Fatty Acid Biosynthesis

The synthesis of odd-chain fatty acids, such as heptadecanoic acid (C17:0), is the foundational step for the production of this compound. Unlike the more common even-chain fatty acids that use acetyl-CoA as a primer, odd-chain fatty acid synthesis is initiated with propionyl-CoA. wikipedia.orgwikipedia.org This three-carbon starter unit leads to the formation of fatty acids with an odd number of carbon atoms. wikipedia.orgwikipedia.org The availability of propionyl-CoA is often the limiting factor for the microbial production of odd-chain fatty acids. nih.govtandfonline.com Once heptadecanoic acid is synthesized, it can then serve as a substrate for the hydroxylation reactions catalyzed by enzymes like cytochrome P450 hydroxylases, as described earlier, to yield this compound. wikipedia.orgnih.gov

Cellular and Organismal Contexts of Production

The biosynthesis and endogenous production of this compound (17-HHA) occur across diverse biological kingdoms, from mammals and nematodes to microbes and plants. The pathways and contexts of its production vary, reflecting its different physiological roles in these organisms.

Mammalian Systems

In mammalian systems, this compound is an omega (ω)-hydroxylated fatty acid. The primary mechanism for the biosynthesis of ω-hydroxy fatty acids is the action of cytochrome P450 (CYP) enzymes. nih.govwikipedia.org Specifically, members of the CYP4 family function as ω-hydroxylases, catalyzing the addition of a hydroxyl group to the terminal carbon atom of fatty acids. nih.govnih.gov This enzymatic reaction metabolizes fatty acids into their ω-hydroxy counterparts.

While much of the research focuses on more common even-chain fatty acids, this pathway is the established mechanism for terminal hydroxylation. medsciencegroup.comfrontiersin.org The precursor, heptadecanoic acid (C17:0), is present in mammals primarily from dietary sources, particularly ruminant fats and dairy, but can also be synthesized endogenously. researchgate.netnih.govatamankimya.com The ω-hydroxylation of heptadecanoic acid at the 17th carbon by a CYP4 enzyme would yield this compound. These ω-hydroxylated fatty acids can then be further oxidized to dicarboxylic acids, which enter peroxisomal β-oxidation pathways for energy or for use in lipid synthesis. nih.gov

Table 1: Key Enzymes in Mammalian ω-Hydroxylation of Fatty Acids

| Enzyme Family | Specific Enzymes (Human) | Substrate Class | Product |

|---|---|---|---|

| Cytochrome P450 Family 4 (CYP4) | CYP4A11, CYP4F2, CYP4F3B | Medium to long-chain fatty acids | ω-hydroxy fatty acids |

Microbial Synthesis and Bioproduction

Microorganisms possess diverse enzymatic machinery capable of producing hydroxy fatty acids, although the direct synthesis of 17-HHA is not extensively documented for all species.

Lactobacillus plantarum, a versatile lactic acid bacterium, is known to produce a variety of hydroxy fatty acids from unsaturated fatty acid precursors. nih.govmattioli1885journals.com This conversion is primarily mediated by enzymes called fatty acid hydratases. mdpi.comnih.gov These enzymes catalyze the addition of a water molecule across a double bond in an unsaturated fatty acid. For instance, the linoleate (B1235992) hydratase (CLA-HY) from L. plantarum acts on the Δ9 double bond of fatty acids like oleic acid and linoleic acid to produce 10-hydroxy fatty acids. uniprot.org While L. plantarum is a proficient producer of C18-derived hydroxy fatty acids, its natural production of this compound from a C17 precursor has not been specifically reported. nih.govuniprot.org

Certain Pseudomonas species, such as Pseudomonas sp. strain 109, are notable for producing a unique lactonizing lipase (B570770) (LipL). tandfonline.comnih.gov This enzyme does not synthesize the initial hydroxy fatty acid but rather acts upon ω-hydroxyfatty acid esters. nih.gov Its key function is to catalyze an intramolecular transesterification, converting the linear ω-hydroxyfatty acid ester into a macrocyclic lactone. semanticscholar.orguniprot.org The efficiency of this lactonization is dependent on the chain length of the substrate. uniprot.org This enzymatic capability highlights a potential role for Pseudomonas in the biotransformation of 17-HHA into other valuable compounds, though it is not implicated in its initial biosynthesis. A patent has described the potential for producing this compound in recombinant host cells by expressing a modified ω-hydroxylase, indicating a feasible route for microbial bioproduction. google.com

Nematode Metabolites, e.g., Caenorhabditis elegans

The nematode Caenorhabditis elegans utilizes this compound as a building block for a class of signaling molecules known as ascarosides. ebi.ac.uk Specifically, 17-HHA is a direct precursor to the ascaroside oscr#30. This molecule is formed through the formal condensation of the terminal hydroxyl group of 17-HHA with the dideoxy sugar ascarylopyranose. ebi.ac.uk The biosynthesis of ascaroside side chains in C. elegans is linked to the peroxisomal β-oxidation of long-chain fatty acids. ebi.ac.uk The presence of 17-HHA as a key component of these signaling pheromones, which regulate developmental timing and behavior, confirms its endogenous production within the nematode. ebi.ac.ukebi.ac.uk

**Table 2: 17-HHA Derivative in *Caenorhabditis elegans***

| Precursor | Derivative | Chemical Class | Function |

|---|---|---|---|

| This compound | oscr#30 | Ascaroside (Glycolipid) | Semiochemical (Pheromone) |

Plant and Algal Metabolism

This compound is found in the plant and algal kingdoms, where it serves as a structural component and potential bioactive compound.

In plants, ω-hydroxy fatty acids are fundamental monomers for the biosynthesis of the biopolyesters cutin and suberin. nsf.govfrontiersin.orgwikipedia.org These protective polymers form barriers on aerial surfaces (cutin) and in roots and wound tissue (suberin). The biosynthesis involves the ω-hydroxylation of C16 and C18 fatty acids by cytochrome P450 enzymes, particularly from the CYP86A subfamily. nsf.gov this compound has been identified as a minor monomer component in the cutin of Arabidopsis thaliana stems and leaves and has been reported in Pinus radiata. nih.govnih.govwikipedia.org Its biosynthesis is presumed to follow the same pathway, with a plant ω-hydroxylase acting on heptadecanoic acid. These monomers are then esterified to form the complex polyester (B1180765) matrix of cutin. nih.gov

In the algal domain, this compound has been isolated from the green alga Ulva pertusa. nih.gov In a study, it was one of several compounds identified from the alga that exhibited antialgal activity against common red tide microalgae. nih.govresearchgate.net Heptadecanoic acid itself is recognized as an algal metabolite, suggesting that the precursor for 17-HHA is readily available within algal cells. ebi.ac.ukebi.ac.uk

Metabolic Fate and Catabolism of 17 Hydroxyheptadecanoic Acid

Omega-Oxidation Pathway and its Biological Implications

Omega-oxidation (ω-oxidation) serves as an alternative metabolic pathway to the more common beta-oxidation for fatty acid degradation. wikipedia.org While typically a minor pathway for medium-chain fatty acids, it gains importance when beta-oxidation is impaired. wikipedia.org The enzymes for ω-oxidation are located in the smooth endoplasmic reticulum of liver and kidney cells. wikipedia.org

The process begins with the hydroxylation of the terminal omega (ω) carbon of the fatty acid, a reaction catalyzed by members of the cytochrome P450 (CYP) family, specifically those in the CYP4A and CYP4F subfamilies. wikipedia.org In the case of very-long-chain fatty acids (VLCFAs), this initial step is carried out by CYP4F2 and CYP4F3B, which produce ω-hydroxy-VLCFAs. nih.gov This is followed by two oxidation steps: the hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase, and then the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in a dicarboxylic acid. wikipedia.org

The resulting dicarboxylic acid can then be activated by attachment to coenzyme A at either end of the molecule and subsequently enter the mitochondria to undergo beta-oxidation. wikipedia.org This process can yield succinic acid, which can enter the citric acid cycle for energy production. wikipedia.org

The ω-oxidation pathway is not only a catabolic route but also has significant biological implications. The initial hydroxylation step can produce or inactivate signaling molecules. wikipedia.org For example, CYP450 omega-hydroxylases metabolize arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE), a molecule with various signaling functions. wikipedia.org Furthermore, this pathway is involved in the metabolism and inactivation of other signaling lipids like leukotrienes and prostaglandins. wikipedia.org In conditions like X-linked adrenoleukodystrophy, where peroxisomal beta-oxidation is defective, the ω-oxidation pathway may offer an alternative route for the breakdown of VLCFAs. nih.gov

Integration into Broader Lipid Metabolism

17-Hydroxyheptadecanoic acid and its metabolites are integrated into several key lipid metabolic pathways, highlighting its role in cellular lipid homeostasis.

As an odd-chain fatty acid, this compound follows a specific degradation route. While it is a less preferred substrate for β-oxidation compared to even-chain fatty acids, its breakdown ultimately yields propionyl-CoA. Propionyl-CoA is a crucial intermediate that can be converted to succinyl-CoA and enter the citric acid cycle, contributing to energy metabolism.

The process of beta-oxidation involves a cycle of four enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA (or propionyl-CoA for odd-chain fatty acids), FADH₂, and NADH. bu.edu The degradation of unsaturated fatty acids requires additional auxiliary enzymes to handle the double bonds. nih.gov

Glycerophospholipids are fundamental components of cellular membranes. nih.gov The composition of fatty acids within these phospholipids (B1166683) is crucial for membrane fluidity and function. nih.gov Research has shown that the fatty acid composition of membrane phospholipids can be manipulated by the availability of different fatty acids. nih.gov

While direct evidence for the incorporation of this compound into glycerophospholipids is not extensively detailed in the provided results, the general principles of glycerophospholipid metabolism suggest that various fatty acids can be esterified to the glycerol (B35011) backbone. nih.gov These lipids consist of a glycerol molecule, two fatty acids, a phosphate (B84403) group, and a polar head group. nih.gov The types of fatty acids incorporated can vary widely, influencing the physical properties of the membrane. nih.govnih.gov The integration of fatty acids into phospholipids is a dynamic process involving pathways like the Lands pathway and CoA-independent transacylation reactions. mdpi.com

Metabolomic studies have highlighted the importance of glycerophospholipid metabolism in various biological contexts, with significant changes in the levels of different glycerophospholipid species, including those containing various fatty acyls, observed in different physiological and pathological states. nih.govmdpi.com

Acylcarnitines are formed when fatty acids are conjugated with carnitine, a process essential for their transport into the mitochondria for beta-oxidation. nih.govwikipedia.org This transport is facilitated by a shuttle system involving carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane and carnitine palmitoyltransferase II (CPT2) on the inner mitochondrial membrane. wikipedia.org

Long-chain fatty acids are first activated to their acyl-CoA derivatives, which are then converted to acylcarnitines by CPT1. The acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). nih.gov Once inside the mitochondrial matrix, CPT2 converts the acylcarnitine back to acyl-CoA, which can then undergo beta-oxidation. wikipedia.org

Defects in this transport system, such as carnitine transporter deficiency, lead to impaired fatty acid oxidation. phe.org.uknih.gov The formation of 17-hydroxyheptadecanoyl-carnitine would be the necessary step for the transport of this compound into the mitochondria for its subsequent degradation. The general mechanism for acylcarnitine formation involves the reaction of an acyl-CoA with L-carnitine, catalyzed by a carnitine O-palmitoyltransferase. smpdb.ca

Excretion and Elimination Pathways

The elimination of metabolic waste products is crucial for maintaining homeostasis. ncert.nic.inallen.in The primary organs responsible for the excretion of water-soluble substances are the kidneys. msdmanuals.com Fatty acids and their metabolites can be modified to increase their water solubility for easier elimination in the urine. nih.gov

The omega-oxidation pathway contributes to this process by converting fatty acids into dicarboxylic acids, which are more water-soluble. nih.gov These dicarboxylic acids can then be excreted in the urine. nih.gov The liver also plays a role in metabolizing substances, often increasing their polarity and facilitating their excretion. msdmanuals.com For some compounds, biliary excretion is a significant route of elimination, where they are secreted into the bile and then eliminated through the gastrointestinal tract. msdmanuals.com

The specific pathways for the excretion of this compound and its metabolites would likely involve their conversion to more polar compounds, such as dicarboxylic acids via omega-oxidation, followed by renal or biliary clearance. Nitrogenous wastes, which are also products of metabolism, are primarily excreted as ammonia, urea, or uric acid, depending on the animal. ncert.nic.inallen.iniitk.ac.in

Biological Activities and Functional Roles

Role as a Specialized Pro-resolving Lipid Mediator (SPM) Pathway Marker

17-Hydroxyheptadecanoic acid is recognized not only for its own bioactivity but also as a crucial intermediate and biomarker for the biosynthesis of specialized pro-resolving mediators (SPMs). nih.govnih.gov SPMs are a class of lipid mediators derived from polyunsaturated fatty acids (PUFAs) that actively orchestrate the resolution of acute inflammation. nih.gov 17-HDHA, derived from docosahexaenoic acid (DHA), serves as a key precursor to D-series resolvins and protectins. nih.gov Its presence in biological systems is an indicator of an active SPM-biosynthesis pathway, making it a strong candidate for a clinical biomarker to monitor the resolution of inflammation. nih.gov Studies have identified 17-HDHA in human plasma and serum, with levels increasing after omega-3 supplementation, highlighting its role in the body's response to inflammatory challenges. nih.gov

Connection to Protectin (PD1) and Resolvin D1 (RvD1) Biosynthesis

The biosynthesis of potent anti-inflammatory and pro-resolving molecules, such as Protectin D1 (PD1) and Resolvin D1 (RvD1), is intricately linked to 17-HDHA. nih.gov The pathway is initiated by the enzymatic action of 15-lipoxygenase (15-LOX) on docosahexaenoic acid (DHA). mdpi.comresearchgate.net This action introduces molecular oxygen into the DHA molecule, forming 17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA). researchgate.netmdpi.com This unstable intermediate is then rapidly reduced by peroxidases to the more stable 17S-hydroxy-docosahexaenoic acid (17S-HDHA). mdpi.commdpi.com

From this crucial juncture, 17S-HDHA can be further metabolized through different enzymatic routes to yield various SPMs. researchgate.net For the synthesis of RvD1 and RvD2, a second lipoxygenation step is required, catalyzed by 5-lipoxygenase (5-LOX), which leads to the formation of an epoxide intermediate that is subsequently hydrolyzed. researchgate.netmdpi.com Alternatively, to form PD1, the 17S-HpDHA intermediate is converted into a 16(17)-epoxide which is then hydrolyzed to yield PD1. mdpi.comresearchgate.net Therefore, 17-HDHA stands as a pivotal intermediate, its formation being a rate-limiting step for the production of these D-series resolvins and protectins. researchgate.netnih.gov

Modulation of Inflammatory Processes

Impact on Adipose Tissue Inflammation

Chronic low-grade inflammation in adipose tissue is a hallmark of obesity and a key driver in the development of insulin (B600854) resistance and type 2 diabetes. nih.gov Research has revealed that the local production of pro-resolving lipid mediators is impaired in obesity. Specifically, levels of both 17-HDHA and its downstream product, PD1, are significantly decreased in the adipose tissue of obese mice. nih.gov This deficiency is linked to the perpetuation of inflammation within this tissue. nih.gov

Supplementation with 17-HDHA in obese mice has been shown to mitigate this obesity-driven inflammation and its metabolic consequences. nih.gov This suggests that the impaired biosynthesis of 17-HDHA and other SPMs contributes directly to the inflammatory state in obesity. nih.gov Restoring the levels of these mediators presents a novel therapeutic strategy for managing obesity-associated complications. nih.gov

| Parameter | Condition: Obesity | Condition: Obesity + 17-HDHA Treatment | Reference |

|---|---|---|---|

| Adipose Tissue 17-HDHA Levels | Significantly Decreased | Restored | nih.gov |

| Adipose Tissue PD1 Levels | Significantly Decreased | Increased | nih.gov |

| Adipose Tissue Inflammation | Increased (M1 macrophage phenotype) | Attenuated (Shift towards M2 phenotype) | nih.gov |

| Insulin Sensitivity | Impaired | Improved | nih.gov |

Effects on NF-κB Signaling Pathway

The transcription factor nuclear factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. nih.govresearchgate.net The anti-inflammatory effects of specialized pro-resolving mediators, including those derived from 17-HDHA, are partly mediated through the modulation of this critical pathway. researchgate.net Studies in models of intestinal inflammation have demonstrated that SPMs can reduce the activation of NF-κB, leading to decreased neutrophil infiltration and a switch in macrophage phenotype from pro-inflammatory to pro-resolving. researchgate.netharvard.edu By serving as a precursor to molecules like RvD1, 17-HDHA contributes to the downstream inhibition of the NF-κB signaling cascade, thereby helping to quell the inflammatory response. harvard.edu

Microglial Cell Activation and Neuroinflammation

Microglia are the resident immune cells of the central nervous system (CNS) and play a central role in neuroinflammation, which is implicated in various neurodegenerative diseases. mdpi.comyoutube.com These cells can adopt different activation states, from a pro-inflammatory (M1) phenotype that releases neurotoxic mediators to an anti-inflammatory, pro-resolving (M2) phenotype that promotes tissue repair. mdpi.com The resolution of neuroinflammation is crucial for maintaining neuronal health.

Metabolites of DHA, including resolvins and protectins for which 17-HDHA is a direct precursor, are known to be neuroprotective. researchgate.net Evidence suggests that these SPMs can modulate microglial activation, promoting the switch from the M1 to the M2 phenotype. researchgate.net IL-17A is a pro-inflammatory cytokine that can promote microglial activation and neuroinflammation, partly through the NF-κB pathway. nih.govmdpi.com By contributing to the synthesis of resolvins and protectins that counter pro-inflammatory signaling, 17-HDHA plays an indirect but vital role in dampening microglial-mediated neuroinflammation and protecting against neuronal damage. researchgate.net

Interactions with Cellular Signaling Pathways

Beyond its role in the NF-κB pathway, 17-HDHA and its derivatives interact with other cellular signaling pathways to exert their anti-inflammatory effects. One significant interaction is with the peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate lipid metabolism and inflammation. It has been demonstrated that 17S-HDHA, but not its 17R stereoisomer, directly activates PPARγ. nih.gov Activation of PPARγ in macrophages is known to decrease the expression of inflammatory cytokines. nih.gov This interaction represents a distinct mechanism through which 17-HDHA can contribute to the resolution of inflammation, independent of its conversion to other SPMs. nih.gov

Lipid-Based Signaling Pathways

This compound (17-HDHA), a derivative of the omega-3 polyunsaturated fatty acid (PUFA) docosahexaenoic acid (DHA), plays a crucial role as an intermediate in lipid-based signaling pathways designed to resolve inflammation. nih.govdiabetesjournals.org It is a key precursor in the biosynthesis of a specialized class of potent anti-inflammatory and pro-resolving lipid mediators known as specialized pro-resolving mediators (SPMs). nih.govmdpi.com Specifically, 17-HDHA is a precursor for the D-series resolvins (RvD) and protectins, which are instrumental in the active termination of inflammation. nih.govmdpi.com

The biosynthesis of these SPMs is a tightly regulated process that depends on the availability of n-3 PUFAs like DHA and the specific action of lipoxygenase (LOX) enzymes. mdpi.com The initial step in the formation of D-series resolvins involves the conversion of DHA to 17S-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17S-HDHA) by the enzyme 15-lipoxygenase (15-LOX). mdpi.comnih.gov This intermediate, 17S-HDHA, is then further metabolized to produce various resolvins and protectins that actively promote the resolution of inflammation. nih.gov For instance, 17S-HDHA can be metabolized into Resolvin D1 (RvD1) and Protectin D1 (PD1), both of which have potent immunoresolvent properties. nih.govfrontiersin.org The levels of these SPM precursors, including 17-HDHA, are often found to be lower in conditions of chronic inflammation, such as obesity. mdpi.com

G-Protein Coupled Receptors (GPCRs)

While 17-HDHA is a critical precursor molecule, its ultimate biological effects are often mediated by its downstream metabolites, which interact with specific G-Protein Coupled Receptors (GPCRs). frontiersin.org GPCRs are a large family of cell surface receptors that detect extracellular molecules and activate internal signaling pathways to elicit cellular responses. khanacademy.org

Specialized pro-resolving mediators (SPMs) derived from 17-HDHA, such as resolvins and protectins, are known to be resolution agonists that act on distinct GPCRs. frontiersin.org For example, Resolvin D1 (RvD1) has been shown to exert its anti-inflammatory effects by interacting with specific GPCRs. nih.gov These interactions trigger signaling cascades that inhibit pro-inflammatory pathways and promote the clearance of inflammatory debris, thereby facilitating the return to tissue homeostasis. The activation of these receptors by SPMs can lead to a reduction in the infiltration of inflammatory cells like neutrophils and a decrease in the production of pro-inflammatory cytokines. frontiersin.org Therefore, the role of 17-HDHA in GPCR signaling is primarily indirect, serving as the parent compound for more active ligands that engage these receptor systems to orchestrate the resolution of inflammation.

Metabolic Regulation and Homeostasis

Influence on Glucose Tolerance and Insulin Sensitivity

Research has demonstrated that 17-HDHA plays a significant role in metabolic regulation, particularly in the context of obesity-induced metabolic dysfunction. nih.govdiabetesjournals.org Studies in obese mice have shown that treatment with 17-HDHA can markedly improve both glucose tolerance and insulin sensitivity. nih.govresearchgate.net This suggests that a deficiency in 17-HDHA and its downstream pro-resolving mediators may contribute to the development of insulin resistance associated with obesity. diabetesjournals.org

In one key study, obese mice treated with 17-HDHA exhibited significant improvements in their ability to handle a glucose challenge and showed enhanced insulin sensitivity compared to untreated obese mice. diabetesjournals.orgresearchgate.net The therapeutic effect of 17-HDHA on these metabolic parameters was linked to its ability to increase the expression of adiponectin, an insulin-sensitizing hormone, in adipose tissue. researchgate.netnih.gov The restoration of 17-HDHA levels appears to counteract the metabolic deterioration driven by obesity-associated chronic inflammation. nih.gov

| Parameter | Vehicle Control (Obese) | 17-HDHA Treated (Obese) | Outcome |

|---|---|---|---|

| Glucose Tolerance | Impaired | Improved | 17-HDHA enhances the ability to clear glucose from the blood. nih.govresearchgate.net |

| Insulin Sensitivity | Reduced | Improved | 17-HDHA increases tissue responsiveness to insulin. diabetesjournals.orgresearchgate.net |

| Adiponectin Expression | Low | Increased | 17-HDHA boosts levels of this key insulin-sensitizing hormone. researchgate.net |

Impact on Adipose Tissue Macrophage Polarization

Chronic low-grade inflammation in adipose tissue is a hallmark of obesity and is characterized by an accumulation of pro-inflammatory macrophages. frontiersin.org Macrophages can be broadly categorized into a pro-inflammatory M1 phenotype and an anti-inflammatory M2 phenotype. usp.br In obese adipose tissue, there is a distinct shift towards the M1 phenotype, which contributes to insulin resistance. nih.gov

Potential in Disease Pathogenesis and Therapeutic Intervention

Obesity-Associated Inflammation

Obesity is characterized by a state of chronic, low-grade inflammation originating from adipose tissue, which is a critical factor in the development of metabolic complications like insulin resistance and type 2 diabetes. nih.govdiabetesjournals.org A key finding is that the levels of 17-HDHA and its downstream product, protectin D1 (PD1), are significantly decreased in the adipose tissue of obese individuals. nih.govdiabetesjournals.org This impaired biosynthesis of pro-resolving mediators may lead to a failure to actively terminate inflammation, thus perpetuating the chronic inflammatory state. nih.gov

Treatment with 17-HDHA has shown significant therapeutic potential in mitigating this obesity-associated inflammation. nih.gov In studies involving diet-induced obese mice, administration of 17-HDHA elicited a potent anti-inflammatory response. researchgate.netnih.gov This was evidenced by a significant reduction in the gene expression of several pro-inflammatory cytokines and chemokines in adipose tissue, including Monocyte Chemoattractant Protein-1 (MCP-1), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). nih.gov

Furthermore, 17-HDHA treatment was found to attenuate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. nih.gov It achieved this by increasing the protein levels of IκBα, a major inhibitor of NF-κB. nih.gov By dampening NF-κB activation and subsequent inflammatory cytokine production, 17-HDHA effectively reduces the inflammatory burden in obese adipose tissue, suggesting it could be a novel therapeutic agent for treating obesity-related complications. nih.govnih.gov

| Inflammatory Marker | Effect of 17-HDHA Treatment | Associated Signaling Pathway |

|---|---|---|

| MCP-1 (Ccl2) | Reduced mRNA Expression nih.gov | NF-κB Pathway Attenuation nih.gov |

| TNF-α (Tnf) | Reduced mRNA Expression researchgate.netnih.gov | |

| IL-6 (Il6) | Reduced mRNA Expression researchgate.netnih.gov | |

| NF-κB (Nfkb1) | Reduced mRNA Expression nih.gov |

Periodontal Inflammation and Resolution

There is a significant gap in the scientific literature regarding the direct role of this compound in the initiation, progression, or resolution of periodontal inflammation. Research into the lipid mediators of periodontal disease has largely concentrated on other classes of fatty acids, particularly the metabolites of omega-3 polyunsaturated fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).

These omega-3 fatty acids are precursors to potent bioactive lipids known as specialized pro-resolving mediators (SPMs), which include resolvins, protectins, and maresins. These molecules are instrumental in the active resolution of inflammation, a process critical for returning tissues to homeostasis and preventing the chronic inflammation that characterizes periodontitis. For instance, the DHA-derived precursor 17-hydroxydocosahexaenoic acid (17-HDHA) is a key intermediate in the biosynthesis of D-series resolvins, which have demonstrated roles in curtailing inflammatory responses.

However, studies specifically investigating whether this compound serves as a precursor to similar pro-resolving mediators or possesses any intrinsic anti-inflammatory or pro-resolving activity in the context of periodontal disease have not been identified. The distinct structure of this compound, a 17-carbon saturated fatty acid, differentiates it from the longer-chain, polyunsaturated structures that give rise to the well-characterized SPMs. Consequently, its function in the complex inflammatory environment of the periodontium remains uncharacterized.

Table 1: State of Research on the Role of Specific Hydroxy Fatty Acids in Periodontal Inflammation

| Compound | Role in Periodontal Inflammation | Key Findings | State of Research |

|---|---|---|---|

| This compound | Undetermined | No specific studies identified. | Unexplored |

| 17-Hydroxydocosahexaenoic acid (17-HDHA) | Pro-resolution | Precursor to D-series resolvins; actively resolves inflammation. | Well-Researched |

Neurological Disorders

The role of this compound in the context of neurological disorders is an area with a notable absence of dedicated research. Scientific investigations into the link between fatty acids and neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease have primarily focused on polyunsaturated fatty acids (PUFAs) and their derivatives.

For example, docosahexaenoic acid (DHA), an omega-3 fatty acid abundant in the brain, and its oxygenated metabolites like 17-hydroxydocosahexaenoic acid (17-HDHA), are subjects of considerable study. This research explores their potential neuroprotective effects, including the regulation of neuroinflammation, synaptic function, and amyloid-beta metabolism. Alterations in the metabolism of these PUFAs have been associated with the pathophysiology of several neurological disorders.

In contrast, there is no available evidence from preclinical or clinical studies to define a role for this compound in the central nervous system, either in healthy or pathological states. Its ability to cross the blood-brain barrier, its metabolism within neural tissues, and any potential interactions with neuroinflammatory or neurodegenerative pathways are currently unknown. Therefore, any link between this compound and conditions like Alzheimer's disease, Parkinson's disease, or other neurological disorders remains speculative and unsubstantiated by scientific findings.

Table 2: Research Focus on Fatty Acids in Neurological Disorders

| Compound/Class | Association with Neurological Disorders | Area of Research Focus |

|---|---|---|

| This compound | Not established | No specific research available. |

| Docosahexaenoic Acid (DHA) | Investigated for neuroprotective roles | Alzheimer's & Parkinson's disease pathophysiology. |

| 17-Hydroxydocosahexaenoic acid (17-HDHA) | Studied for neuroprotective and pro-resolving functions | Regulation of neuroinflammation. |

Antimicrobial Activities (e.g., Antiprotozoal)

The antimicrobial properties of this compound have been identified in specific contexts, although comprehensive studies detailing its spectrum of activity are limited. Research has shown that various hydroxy fatty acids can exhibit antibacterial effects.

This compound has been isolated from the marine macroalgae Ulva pertusa and has been noted in the scientific literature as a compound with potential antimicrobial activity. science.gov Specifically, derivatives of this compound have been investigated for their potential as antimicrobial agents. While the broader class of fatty acids is known to possess antimicrobial properties, the specific efficacy of this compound against a wide range of bacteria, fungi, or viruses has not been extensively characterized.

Regarding its antiprotozoal activity, there is a significant lack of information. The search for novel antiprotozoal agents has led to the investigation of a wide array of natural and synthetic compounds, but this compound does not appear to be a focus of this research to date. Therefore, while its identity as a potential antimicrobial compound is noted, its specific activities, particularly against protozoa, remain an open area for future investigation.

Table 3: Documented Antimicrobial Mentions of this compound

| Source of Isolation / Context | Type of Activity Mentioned | Specific Pathogens Tested |

|---|---|---|

| Ulva pertusa (Marine Algae) | General antimicrobial | Not specified in available abstracts. science.gov |

Implications in Skin Barrier Function and Dermatological Conditions

The specific contribution of this compound to skin barrier function and its role in dermatological conditions is not well-documented in the existing scientific literature. The integrity of the skin's permeability barrier, primarily located in the stratum corneum, is critically dependent on a complex mixture of lipids, including ceramides, cholesterol, and free fatty acids.

While the importance of fatty acids in general for epidermal health is well-established, research has not specifically elucidated the presence or function of this compound in the epidermal lipid matrix. Studies on dermatological conditions characterized by impaired barrier function, such as atopic dermatitis and psoriasis, have identified alterations in the profiles of other long-chain and very-long-chain fatty acids, but this compound is not typically highlighted in these analyses.

Other hydroxy acids, such as alpha-hydroxy acids (AHAs), are known to modulate stratum corneum function and are used in dermatological treatments. However, the chemical structure and physiological effects of these compounds are distinct from those of this compound. A patent application mentions this compound among a list of ω-hydroxy fatty acids for potential use in compositions for skin conditions, but specific research supporting its efficacy in improving barrier function or alleviating dermatological conditions like atopic dermatitis is lacking. google.comcnbio.net

Table 4: Status of this compound in Skin Research

| Area of Skin Biology | Role of this compound | Comparison to Other Lipids |

|---|---|---|

| Epidermal Lipid Matrix | Presence and function not documented. | Ceramides, cholesterol, and other free fatty acids are well-characterized components. |

| Atopic Dermatitis / Psoriasis | No specific role identified. | Deficiencies in other specific long-chain fatty acids are implicated in these conditions. |

| Therapeutic Applications | Mentioned in a patent for potential use, but clinical/preclinical data is absent. | Alpha-hydroxy acids are widely used to modulate skin barrier function. |

Analytical Methodologies for 17 Hydroxyheptadecanoic Acid Research

Chromatographic Techniques

Chromatography is a cornerstone for separating 17-hydroxyheptadecanoic acid from other metabolites and lipids. By pairing it with mass spectrometry, researchers can achieve high-confidence identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a robust and highly sensitive platform for metabolite profiling, capable of analyzing hundreds of analytes in biological samples. nih.gov It is particularly well-suited for the analysis of small molecules like fatty acids, amino acids, and sugars. nih.gov For non-volatile compounds such as this compound, a crucial step of chemical derivatization is required to increase their volatility and thermal stability for GC analysis. nih.govchemrxiv.org

The typical GC-MS workflow involves sample extraction, derivatization, injection into the GC system for separation, and subsequent detection and identification by the mass spectrometer. researchgate.net The mass spectrometer ionizes the separated compounds, often using electron ionization (EI), and fragments them into a predictable pattern, which serves as a chemical fingerprint for identification against spectral libraries. nih.gov This established approach allows for the routine determination of the relative levels of 300-500 analytes from various extracts. nih.gov

| GC-MS Parameter | Typical Setting for Fatty Acid Metabolite Profiling | Reference |

| Derivatization | Silylation (e.g., with MSTFA) to convert the carboxylic acid and hydroxyl groups into volatile trimethylsilyl (B98337) (TMS) esters and ethers. | nih.gov |

| Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms). | mdpi.com |

| Oven Temperature Program | Initial hold at a low temperature (e.g., 60°C), followed by a ramp to a high temperature (e.g., 325°C) to elute a wide range of metabolites. | mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV. | nih.gov |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF). | nih.gov |

| Scan Range | m/z 50-600. | nih.gov |

This table presents a generalized set of GC-MS parameters for metabolite profiling. Specific conditions can be optimized based on the sample matrix and target analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipidomics

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful alternative for lipidomics, offering the significant advantage of analyzing less volatile and larger lipids without the need for chemical derivatization. nih.govsemanticscholar.org This is particularly beneficial for hydroxy fatty acids like this compound, as it simplifies sample preparation and avoids potential artifacts from the derivatization process. mdpi.com

In a typical lipidomics workflow, lipids are extracted from a biological sample (e.g., plasma) and separated using a reversed-phase liquid chromatography column (e.g., C18). nih.govmdpi.com The eluting compounds are then ionized, commonly by electrospray ionization (ESI), and analyzed by a high-resolution mass spectrometer (HRMS), such as an Orbitrap or Q-TOF. mdpi.com This approach allows for the simultaneous determination of a large number of free fatty acids and their derivatives in a single, rapid analysis. researchgate.net For instance, a developed LC-HRMS method can quantify over 70 free fatty acids, including oxygenated species, in human plasma within a 10-minute run. mdpi.comresearchgate.net

| LC-MS Parameter | Typical Setting for Free Fatty Acid Lipidomics | Reference |

| Chromatography | Reversed-Phase Liquid Chromatography (e.g., C18 column). | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), often in negative ion mode for fatty acids. | nih.gov |

| Mass Analyzer | High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, Q-TOF). | mdpi.com |

| Sample Preparation | Protein precipitation (e.g., with methanol) followed by extraction. No derivatization required. | semanticscholar.orgmdpi.com |

| Analysis Time | ~10 minutes per sample. | mdpi.com |

This table outlines typical parameters for an LC-MS based lipidomics study focusing on free fatty acids. The direct analysis simplifies the workflow compared to GC-MS.

Spectroscopic Approaches

Spectroscopic techniques are indispensable for the definitive identification and structural analysis of this compound and its complex derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides comprehensive structural information about a molecule in solution. researchgate.net It is a primary tool for the structural confirmation of newly synthesized or isolated compounds, including this compound. By analyzing the chemical shifts, coupling constants, and integrations in a ¹H NMR spectrum, researchers can identify the different chemical groups within the fatty acid, such as the terminal methyl group, the long chain of methylene (B1212753) (CH₂) groups, and the protons adjacent to the carboxylic acid and hydroxyl functionalities. magritek.com

For more complex structures, two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, confirming the exact placement of the hydroxyl group at the C-17 position. researchgate.netmagritek.com

Mass Spectrometry (MS/MS) for Ascaroside Profiling

Tandem mass spectrometry (MS/MS) is a critical technique for profiling complex lipid derivatives like ascarosides, which are signaling molecules in the nematode Caenorhabditis elegans. ebi.ac.ukebi.ac.uk Ascarosides are composed of the dideoxysugar ascarylose (B1226638) linked to a fatty-acid-like side chain, which can be derived from precursors such as this compound. ebi.ac.uknih.gov

In an MS/MS-based screen, an LC system first separates the ascarosides from a biological extract. nih.gov The mass spectrometer then selects a specific parent ion (the ionized ascaroside) and subjects it to fragmentation, producing a set of product ions. nih.gov This fragmentation pattern provides detailed structural information that can confirm the identity of the fatty acid side chain and the sugar moiety. nih.gov This approach has been instrumental in revealing a vast structural diversity of ascarosides, clarifying their biosynthetic pathways, and understanding how modifications to the fatty acid chain impact their biological activity. ebi.ac.ukebi.ac.uk

Sample Preparation and Derivatization Strategies in Lipid Analysis

Effective sample preparation is paramount for accurate lipid analysis, aiming to efficiently extract lipids from the sample matrix and prepare them for the chosen analytical platform. nih.gov For GC-MS analysis of hydroxy fatty acids, derivatization is an essential step. chemrxiv.org The goal is to block the polar functional groups (carboxylic acid and hydroxyl) to increase the molecule's volatility and thermal stability. organomation.com

Common derivatization strategies include:

Silylation: This involves substituting the active hydrogens on the carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group, often using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov

Methylation/Esterification: The carboxylic acid group is converted into a fatty acid methyl ester (FAME). organomation.com For hydroxy fatty acids, a subsequent silylation step is often required for the hydroxyl group. nih.gov

Quantitative Analysis and Biomarker Applications

The quantitative analysis of this compound (17-HDA) and other hydroxy fatty acids (HFAs) in biological matrices is crucial for understanding their metabolic roles and exploring their potential as biomarkers. Advanced analytical techniques, primarily mass spectrometry-based methods, are employed for their sensitive and specific detection.

Quantitative Analytical Methods

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the predominant techniques for the quantification of HFAs. semanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful method for the direct determination of 17-HDA in biological samples. It often requires minimal sample preparation, such as a simple protein precipitation step with a solvent like methanol (B129727). semanticscholar.org High-resolution mass spectrometry (HRMS) coupled with liquid chromatography offers high sensitivity and specificity, allowing for the simultaneous determination of multiple HFAs in a single, rapid analysis. semanticscholar.org The method can be validated for key parameters to ensure accuracy and reliability. While specific validation data for 17-HDA is not widely published, the validation parameters for similar compounds, like 17α-hydroxyprogesterone, demonstrate the capabilities of the LC-MS/MS technique. nih.gov

Table 1: Example Validation Parameters for LC-MS/MS Analysis of a Steroid Analogue

| Parameter | Result | Reference |

|---|---|---|

| Linearity | 0 to 400 nmol/L | nih.gov |

| Intra-assay %CV | <10% | nih.gov |

| Inter-assay %CV | <15% | nih.gov |

| Limit of Quantitation (LOQ) | 6 nmol/L | nih.gov |

Data based on the analysis of 17α-hydroxyprogesterone, illustrating typical performance of LC-MS/MS methods. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another popular and robust technique for fatty acid analysis. However, it typically requires a derivatization step to convert the non-volatile fatty acids into volatile esters, such as fatty acid methyl esters (FAMEs), prior to analysis. semanticscholar.org This derivatization enhances their chromatographic properties and detection sensitivity.

A study developing a liquid chromatography-high resolution mass spectrometry (LC-HRMS) method for various saturated hydroxy fatty acids in milk provides insight into the achievable detection limits for these types of compounds. semanticscholar.org

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for various Hydroxy Fatty Acids via LC-HRMS

| Analyte Type | Limit of Detection (LOD) Range (ng/mL) | Limit of Quantification (LOQ) Range (ng/mL) | Reference |

|---|---|---|---|

| Hydroxy Fatty Acids | 0.1 - 0.9 | 0.4 - 2.6 | semanticscholar.org |

This data represents a range for 19 different saturated hydroxy fatty acids, demonstrating the high sensitivity of the LC-HRMS technique. semanticscholar.org

Radiolabeled Tracer Studies For metabolic research, isotopically labeled forms of the compound, such as 17-¹¹C-heptadecanoic acid, are synthesized and used as tracers. snmjournals.org This allows for the in-vivo tracking of the fatty acid's uptake, distribution, and metabolism using techniques like Positron Emission Tomography (PET). snmjournals.org In such studies, blood samples are analyzed to measure the conversion of the labeled fatty acid into metabolites, like ¹¹C-CO₂, providing a quantitative measure of fatty acid oxidation. snmjournals.org For instance, in one study, metabolite analysis of arterial samples after administration of 17-¹¹C-HDA found that the sample contained predominantly the fatty acid, with less than 0.5% of other labeled materials detected. snmjournals.org

Biomarker Applications

While research into the specific biomarker applications of 17-HDA is still emerging, the broader class of odd-chain fatty acids, particularly its parent compound heptadecanoic acid (C17:0), is well-established as a significant biomarker.

Biomarker of Dairy Fat Intake: Heptadecanoic acid (C17:0) is frequently used as an objective biomarker for the consumption of dairy fat in nutritional studies. atamankimya.comnih.gov Its concentration in tissues and blood reflects long-term intake of milk and other ruminant-derived food products. atamankimya.com

Other Potential Applications: Heptadecanoic acid has also been investigated as a potential non-invasive biomarker for chronic atrophic gastritis when studied in conjunction with gut microbiota. nih.gov

The research on 17-HDA itself points towards its involvement in cellular metabolism and signaling pathways, with studies exploring its potential anti-inflammatory and anti-carcinogenic properties. As analytical methods become more sensitive and widely available, the specific roles of 17-HDA as a distinct biomarker, separate from its parent fatty acid, may be further elucidated.

Synthetic Approaches and Derivatives in Research

Total Synthesis of 17-Hydroxyheptadecanoic Acid

The total synthesis of this compound and its analogs is crucial for detailed biological and chemical studies. One reported method involves a multi-step process starting from more readily available precursors. For instance, a validated approach begins with methyl 16-hydroxyhexadecanoate. This starting material undergoes bromination followed by Grignard reactions to introduce the final hydroxyl group at the 17th position. Purification techniques such as recrystallization from solvents like ethanol (B145695) or methanol (B129727) are critical for achieving high purity (≥98%).

Another synthetic strategy involves the oxidation of 1-hexadecanol (B1195841) to hexadecanal, which is then converted to 2-(trimethylsilyloxy)heptadecanitrile. nih.gov Acid hydrolysis of this nitrile yields (±)-2-hydroxyheptadecanoic acid. nih.gov Subsequent esterification and methylation can produce derivatives like methyl (±)-2-methoxyheptadecanoate, which can then be saponified to the corresponding acid. nih.gov

For specialized applications like positron emission tomography (PET), radiolabeled this compound (as 17-[¹¹C]-heptadecanoic acid) can be synthesized. This involves coupling ¹¹C-methyliodide with a suitable precursor, such as t-butyl-15-hexadecanoate, using Grignard conditions. Due to the short half-life of Carbon-11, automated synthesis methods are often employed to reduce reaction times and improve radiochemical yields.

Enzymatic Synthesis of Derivatives

Enzymatic methods offer a green and highly selective alternative for synthesizing derivatives of this compound. Lipases are particularly useful for this purpose. For example, Candida antarctica lipase (B570770) B (CAL-B) has been shown to catalyze the esterification of 4-hydroxyphenethyl alcohol with heptadecanoic acid in ionic liquids, achieving high conversion and selectivity.

The methyl ester of this compound serves as a substrate for a lactonizing lipase from Pseudomonas nov. sp. 109. chemsrc.comcaymanchem.com This enzyme specifically catalyzes the synthesis of macrocyclic lactones, demonstrating the utility of enzymatic approaches in producing complex molecules from hydroxy fatty acid precursors. chemsrc.comcaymanchem.com

Chemically Edited Derivatives and Structure-Activity Relationship Studies

The synthesis of chemically modified derivatives of this compound is essential for understanding how its structure relates to its biological activity. By introducing different functional groups or altering the carbon chain, researchers can probe the interactions of these molecules with biological targets.

For instance, studies on α-methoxylated derivatives have been conducted to evaluate their potential as inhibitors of the Leishmania donovani topoisomerase IB enzyme (LdTopIB). nih.gov The synthesis of (±)-2-methoxy-6-heptadecynoic acid and its analogs revealed that the combination of α-methoxylation and a triple bond at the C-6 position enhances the inhibitory activity against LdTopIB. nih.gov These findings suggest that specific structural features are crucial for the observed biological effects.

The table below summarizes the antileishmanial activity of some studied C17 fatty acid derivatives.

| Compound | EC₅₀ (μM) against L. donovani promastigotes |

| (±)-2-methoxy-6Z-heptadecenoic acid (1) | 404.1 ± 11.9 |

| (±)-2-methoxy-6-heptadecynoic acid (2) | 74.0 ± 17.1 |

| Data from a study on LdTopIB inhibitors. nih.gov |

Preparation of Chiral Hydroxy Fatty Acid Regioisomers

The position and stereochemistry of the hydroxyl group on the fatty acid chain can significantly influence its biological properties. Therefore, the preparation of specific chiral regioisomers of hydroxy fatty acids is an active area of research.

New methods for the asymmetric synthesis of both saturated and unsaturated hydroxy fatty acids (HFAs) have been developed. nih.govnih.gov One approach utilizes an organocatalytic step to create chiral terminal epoxides. nih.govnih.gov These epoxides can then be reacted with alkynylating agents or Grignard reagents to produce chiral secondary alcohols, which are precursors to the desired HFAs. nih.govnih.gov This methodology has been used to synthesize novel compounds such as 7-(S)-hydroxymargaric acid for the first time. nih.govnih.gov

Studies on the antiproliferative activity of various HFA regioisomers have shown that both the position of the hydroxyl group and the saturation of the carbon chain are important factors. For example, it was found that an odd-numbered (C17) fatty acid chain led to reduced activity in certain cancer cell lines. nih.govnih.gov

Formation of Macrocyclic Lactones from this compound

This compound is a valuable precursor for the synthesis of macrocyclic lactones, which are important compounds in the fragrance industry. glpbio.cncaymanchem.comgoogle.comglpbio.combertin-bioreagent.com The formation of these large-ring lactones can be achieved through the cyclization of the ω-hydroxycarboxylic acid.

One method involves a two-stage process where a linear oligoester or polyester (B1180765) is first prepared from the hydroxy acid. google.com This polymer is then subjected to thermal depolymerization to yield the macrocyclic lactone. google.com The use of catalysts, such as complex compounds of trivalent iron, can facilitate the cyclization reaction. google.com

Another approach utilizes enzymatic catalysis. As mentioned earlier, the methyl ester of this compound is a substrate for a lactonizing lipase from Pseudomonas, which directly synthesizes macrocyclic lactones. chemsrc.comcaymanchem.com More recent developments include iterative ring expansion protocols that allow for the assembly of macrocyclic lactones from smaller lactams and hydroxyacid derivatives in a controlled manner. d-nb.info

| Precursor | Product |

| This compound | Macrocyclic lactones |

| Methyl 17-hydroxyheptadecanoate | Macrocyclic lactones |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 17-Hydroxyheptadecanoic acid with high purity?

- Methodological Answer : Synthesis typically involves hydroxylation of heptadecanoic acid derivatives or selective oxidation of appropriate precursors. Purification steps, such as recrystallization from ethanol or methanol, are critical to achieving ≥98% purity. The compound’s identity can be confirmed via CAS# 13099-34-8 and validated using melting point analysis (93–95°C) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including gloves, goggles, and lab coats, to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Immediate washing with water is required upon exposure. Proper waste disposal protocols must be followed to prevent environmental contamination .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and differential scanning calorimetry (DSC) to verify the melting point (93–95°C). Cross-referencing with spectral libraries and certified reference materials ensures accuracy .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physical properties (e.g., solubility, melting points) of this compound across studies?

- Methodological Answer : Validate analytical methods using standardized protocols (e.g., USP/Ph.Eur. guidelines). Compare results against high-purity commercial standards (e.g., CAS# 13099-34-8) and replicate experiments under controlled conditions. Document solvent systems (e.g., solubility in chloroform vs. methanol) to identify methodological variables .

Q. What derivatization strategies enhance the detection of this compound in gas chromatography-mass spectrometry (GC-MS)?

- Methodological Answer : Methyl esterification using boron trifluoride-methanol reagent improves volatility. For example, converting this compound to its methyl ester derivative (CAS# 94036-00-7) increases GC-MS sensitivity. Derivatization efficiency can be quantified via internal standards .

Q. In metabolic studies, how can the stability of this compound under varying physiological conditions be experimentally assessed?

- Methodological Answer : Conduct stability assays by incubating the compound in buffers mimicking physiological pH (4–9) and temperature (37°C). Monitor degradation via LC-MS and compare kinetics to controls. Use isotopically labeled analogs (e.g., deuterated derivatives) to track metabolic pathways .

Q. What experimental approaches are used to investigate the role of this compound in lipid membrane dynamics?

- Methodological Answer : Utilize Langmuir-Blod troughs to study monolayer formation and membrane fluidity. Fluorescence anisotropy and solid-state NMR can probe interactions with phospholipid bilayers. Computational modeling (e.g., molecular dynamics simulations) complements experimental data .

Methodological Notes

- Reproducibility : Document synthesis and purification steps rigorously, adhering to guidelines from analytical chemistry journals (e.g., replicate runs, control experiments) .

- Data Contradiction Analysis : Use statistical tools (e.g., ANOVA) to resolve discrepancies and validate findings against peer-reviewed literature.

- Ethical Compliance : Follow institutional safety protocols and declare conflicts of interest when referencing commercial products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。